Cyclodextrins, which are similar to “(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol” in terms of their cyclic structure and hydrophobic cavity, have a wide variety of practical applications in pharmacy and medicine . They can encapsulate other molecules through host-guest interactions, which can be useful in drug delivery .
A study has shown that fibers consisting of a (1S,2S)-cyclohexane-1,2-diamine derivative, which is structurally similar to “(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol”, can be effective against pathogenic bacteria . These fibers were tested against two types of pathogenic bacterial strains, namely Staphylococcus aureus, and Pseudomonas aeruginosa, and showed >99.9% inhibition .
Silicones and silicone rubbers, which have a similar cyclic structure to “(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol”, are used in a broad range of applications ranging from consumer products and adhesives to medicinal and electronic devices . The chemistry and synthesis of these versatile materials have been reviewed many times, focusing especially on reactive silicones, specifically in telechelic OH-terminated polysiloxanes .
Iron oxide nanoparticles, which are structurally similar to “(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol”, have been intensively investigated owing to their huge potential as sorbents in environmental technologies . They can be used as nanosorbents for heavy metals and organic pollutants, photocatalysts, and heterogeneous catalysts for oxidative treatment of various contaminants .
Iron oxide nanoparticles can also be used in organic catalysis . They have been shown to be efficient and selective in coupling, oxidation, reduction, alkylation reactions, and Fischer-Tropsch synthesis .
Iron oxide nanoparticles, which are structurally similar to “(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol”, have been intensively investigated owing to their huge potential as diagnostical, therapeutical, and drug-carrier agents in biomedicine . They can be used as sensors of various inorganic and organic/biological substances .
Iron oxide nanoparticles can also be used in energy-generating and storing materials . They have been shown to be efficient in assorted biotechnological and industrial processes involving microbiology, pigment industry, recording and magnetic media .
Cyclodextrins, which are similar to “(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol” in terms of their cyclic structure and hydrophobic cavity, have significant theoretical and practical impacts in microbiology . They can encapsulate other molecules through host-guest interactions, which can be useful in microbiology .
(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol is an organic compound characterized by a cyclohexanol backbone substituted with a cyclohexyloxy group at the second carbon. Its molecular formula is , and it features a chiral center, which contributes to its stereochemical properties. The compound is notable for its potential applications in medicinal chemistry and fragrance industries due to its structural similarity to various biologically active compounds.
(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol exhibits various biological activities, primarily due to its structural characteristics resembling other bioactive compounds. It has been studied for potential applications in:
Several methods exist for synthesizing (1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol:
The applications of (1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol span various fields:
Interaction studies involving (1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol focus on its binding affinity with biological targets such as receptors and enzymes. Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. Further research is required to elucidate these interactions and their implications for therapeutic uses.
Several compounds share structural similarities with (1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol. Here are some notable examples:
| Compound Name | Structure/Description | Unique Features |
|---|---|---|
| Cyclohexanol | A simple alcohol with a six-membered ring structure. | Lacks substituents that enhance biological activity. |
| 3-Methylcyclohexanol | A methyl-substituted derivative of cyclohexanol. | Exhibits different physical properties due to substitution. |
| 2-Cyclohexylphenol | A phenolic compound with a cyclohexyl group. | Known for its antibacterial properties. |
| 1-(Cyclopentyl)ethanol | An alcohol similar in structure but with a smaller ring size. | Different steric effects due to ring size variation. |
The uniqueness of (1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol lies in its specific stereochemistry and the presence of both cyclohexane rings, which may confer distinct biological activities compared to other similar compounds.